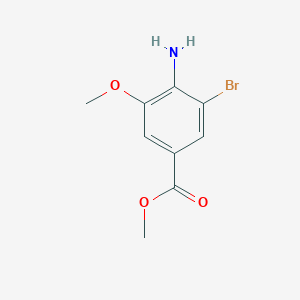

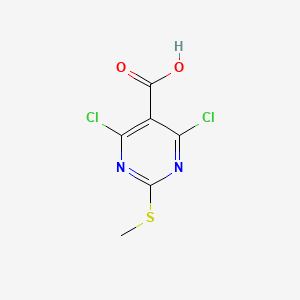

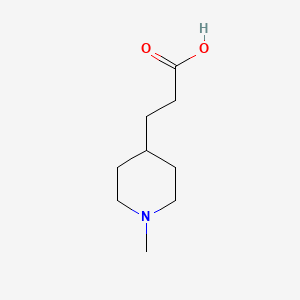

![molecular formula C9H8N2O3 B1322285 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 887572-60-3](/img/structure/B1322285.png)

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid, is a derivative of the benzo[d]imidazole class, which is known for its biological significance and potential therapeutic applications. The methoxy group at the 5-position and the carboxylic acid functionality at the 2-position are indicative of the compound's reactivity and possible interactions with biological targets.

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives is well-documented in the literature. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines, showcasing the potential of these compounds in cancer therapeutics . Similarly, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and preliminarily evaluated as potential chemotherapeutic agents, further emphasizing the importance of the benzo[d]imidazole scaffold in drug development .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is often confirmed using various spectroscopic techniques, including FTIR, NMR, and mass spectroscopy, as well as X-ray crystallography . These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's behavior and reactivity.

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the carboxylic acid group can form amide bonds, esters, or anhydrides, while the imidazole ring can engage in coordination chemistry with metal ions . These reactions are essential for the design of coordination polymers and the development of new materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum mechanical and spectroscopic studies, including DFT calculations, provide insights into the electronic properties, such as HOMO and LUMO energies, dipole moment, and polarizability, which are important for predicting the compound's reactivity and interactions with biological targets . Additionally, the antimicrobial and antioxidant activities of some benzo[d]imidazole derivatives have been evaluated, demonstrating their potential as therapeutic agents .

Applications De Recherche Scientifique

-

Microbiological Activity

- Field: Microbiology

- Application: 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

- Method: The quality of the samples was tested using solid-state NMR .

- Results: The compounds showed selectivity in their antimicrobial activity .

-

Therapeutic Potential

- Field: Pharmacology

- Application: Imidazole is a key component of many drugs due to its broad range of chemical and biological properties .

- Method: Various synthetic routes are used to produce imidazole and its derivatives .

- Results: Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

6-methoxy-1H-benzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPYWLKJBRSMIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625137 |

Source

|

| Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid | |

CAS RN |

887572-60-3 |

Source

|

| Record name | 6-Methoxy-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

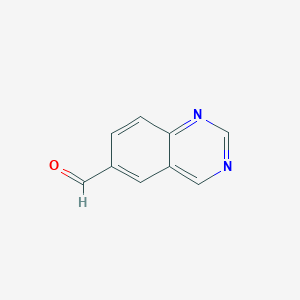

![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)

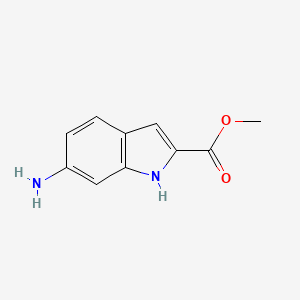

![5-Oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B1322214.png)

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)